N-(Allyloxycarbonyloxy)succinimide

Catalog No.
S684557
CAS No.
135544-68-2
M.F
C8H9NO5
M. Wt
199.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Allyloxycarbonyloxy)succinimide

CAS Number

135544-68-2

Product Name

N-(Allyloxycarbonyloxy)succinimide

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

InChI

InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2

InChI Key

OIXALTPBNZNFLJ-UHFFFAOYSA-N

SMILES

C=CCOC(=O)ON1C(=O)CCC1=O

Canonical SMILES

C=CCOC(=O)ON1C(=O)CCC1=O

The exact mass of the compound N-(Allyloxycarbonyloxy)succinimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu, CAS 135544-68-2) is a specialized amine-protecting reagent widely utilized in advanced organic synthesis, solid-phase peptide synthesis (SPPS), and combinatorial chemistry. As an activated N-hydroxysuccinimide (NHS) carbonate, it is specifically designed to introduce the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. The Alloc group is highly valued for its absolute orthogonality to standard acid-labile (Boc) and base-labile (Fmoc) protecting groups, as it can be selectively cleaved under extremely mild, neutral conditions using palladium(0) catalysis. From a procurement perspective, Alloc-OSu serves as a stable, controlled-reactivity alternative to traditional chloroformate reagents, ensuring high-yield protection with minimal side reactions, making it indispensable for the synthesis of complex cyclic peptides, glycopeptides, and topologically segregated One-Bead-Two-Compound (OB2C) libraries[1].

When procuring reagents for Alloc protection, buyers may be tempted to substitute Alloc-OSu with the cheaper, traditional reagent allyl chloroformate (Alloc-Cl). However, this generic substitution frequently fails in complex or automated workflows due to the aggressive reactivity and poor stability of Alloc-Cl. Allyl chloroformate is a highly toxic, moisture-sensitive liquid that readily degrades upon atmospheric exposure, leading to inconsistent stoichiometric dosing. More critically, its high reactivity during the protection of unhindered amino acids drives the formation of mixed anhydrides, resulting in significant dipeptide and tripeptide impurities. Alloc-OSu, by contrast, is a bench-stable activated ester that offers controlled acylation, virtually eliminating oligomeric side products and the subsequent need for costly, time-consuming downstream chromatographic purification[1].

Suppression of Oligomerization in Primary Amine Protection

During the protection of sterically unhindered amino acids, the choice of reagent dictates the purity of the isolated building block. Highly reactive generic reagents like allyl chloroformate (Alloc-Cl) frequently cause over-acylation, yielding significant dipeptide and tripeptide impurities. In contrast, the controlled reactivity of the N-hydroxysuccinimide leaving group in Alloc-OSu minimizes mixed anhydride formation, yielding highly pure Alloc-protected amino acids with negligible oligomerization [1].

Evidence DimensionDipeptide impurity formation during unhindered amino acid protection
Target Compound DataHigh yield (>90%) with minimal dipeptide impurities
Comparator Or BaselineAllyl chloroformate (Alloc-Cl) (prone to significant dipeptide/tripeptide formation)
Quantified DifferenceNear-total suppression of oligomeric side products
ConditionsStandard aqueous/organic biphasic protection of free amino acids

Eliminates the need for tedious downstream chromatographic purification of protected building blocks, directly reducing procurement costs associated with wasted raw materials.

Absolute Orthogonality in Multi-Protecting Group Strategies

In One-Bead-Two-Compound (OB2C) libraries and complex peptide syntheses, the Alloc group introduced by Alloc-OSu demonstrates absolute orthogonality to standard Fmoc (base-labile) and Boc (acid-labile) groups. Quantitative deprotection of the Alloc group is achieved using catalytic Pd(PPh3)4 and a hydride donor (e.g., PhSiH3) under extremely mild conditions, leaving the Fmoc and Boc groups completely intact[1].

Evidence DimensionDeprotection orthogonality in multi-step synthesis
Target Compound Data100% cleavage of Alloc via Pd(0) catalysis (e.g., Pd(PPh3)4 / PhSiH3 in DCM for 30 min)
Comparator Or BaselineBoc or Fmoc groups (0% cleavage under identical Pd(0) conditions)
Quantified DifferenceComplete selective unmasking of specific amines without affecting other protected sites
ConditionsSolid-phase peptide synthesis (SPPS) on TentaGel or similar resins

Enables the synthesis of branched peptides, cyclic peptides, and spatially segregated combinatorial libraries that are impossible to synthesize using generic binary (Boc/Fmoc) protection schemes.

Bench-Stable Reagent Handling and Process Safety

Allyl chloroformate is a highly toxic, volatile, and moisture-sensitive liquid that degrades rapidly upon exposure to ambient humidity, complicating precise stoichiometric dosing. Alloc-OSu, conversely, is a bench-stable activated carbonate that resists rapid hydrolysis, allowing for exact weighing and reproducible batch-to-batch coupling yields in automated synthesizers[1].

Evidence DimensionMoisture stability and handling state
Target Compound DataStable activated ester, precise stoichiometric weighing at benchtop conditions
Comparator Or BaselineAllyl chloroformate (Alloc-Cl) (moisture-sensitive, toxic, volatile liquid requiring strict anhydrous handling)
Quantified DifferenceElimination of rapid hydrolytic degradation during benchtop handling and storage
ConditionsAmbient laboratory storage and automated peptide synthesizer reservoirs

Reduces the need for specialized handling infrastructure and ensures precise reagent dosing, lowering the risk of failed multi-step syntheses.

Solid-Phase Peptide Synthesis (SPPS) of Cyclic Peptides

Alloc-OSu is the reagent of choice for protecting side-chain amines (e.g., Lysine) that require selective deprotection on-resin. Its absolute orthogonality allows for head-to-tail or side-chain-to-side-chain cyclization without cleaving the peptide from the resin or removing the N-terminal Fmoc group [1].

Synthesis of One-Bead-Two-Compound (OB2C) Combinatorial Libraries

Alloc-OSu is critical for creating topologically segregated bilayer beads. The Alloc-protected outer layer can be selectively deprotected via Pd(0) catalysis to attach a targeting ligand, while the inner core remains protected by Boc for subsequent encoding and decoding steps [2].

Glycopeptide and Prodrug Scaffolding

In the synthesis of complex glycopeptide scaffolds and prodrugs (e.g., PSA-cleavable doxorubicin conjugates), Alloc-OSu provides a reliable protection mechanism. The extremely mild Pd(0) deprotection conditions preserve sensitive glycosidic linkages and ester bonds that would otherwise be destroyed by the harsh acids or bases required to remove Boc or Fmoc groups [3].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Allyl N-succinimidyl carbonate

Dates

Last modified: 08-15-2023

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